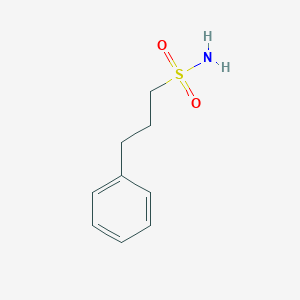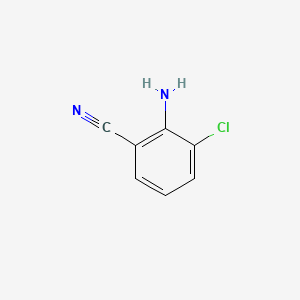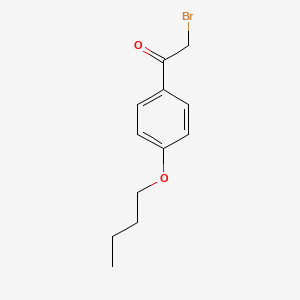
3-(ベンジルオキシ)イソチアゾール
概要
説明
3-(Benzyloxy)isothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms
科学的研究の応用
3-(Benzyloxy)isothiazole has found applications in several scientific research areas:
作用機序
Target of Action
Isothiazoles, a class of compounds to which 3-(benzyloxy)isothiazole belongs, have been reported to have high biological activity and can be used as effective new drugs . They are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .
Mode of Action
Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy .
Biochemical Pathways
Isothiazoles have been found to be involved in a wide range of selective transformations involving the isothiazole heterocycle .
Result of Action
Isothiazoles have been reported to have high biological activity and can be used as effective new drugs .
Action Environment
It is known that the chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle .
生化学分析
Biochemical Properties
3-(Benzyloxy)isothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial in regulating cellular functions. The interaction between 3-(Benzyloxy)isothiazole and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, 3-(Benzyloxy)isothiazole can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of 3-(Benzyloxy)isothiazole on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Benzyloxy)isothiazole can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 3-(Benzyloxy)isothiazole has been shown to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 3-(Benzyloxy)isothiazole involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-(Benzyloxy)isothiazole can bind to the active sites of enzymes, leading to competitive inhibition and subsequent reduction in enzyme activity. Additionally, this compound can interact with DNA-binding proteins, influencing the transcription of specific genes. These interactions collectively contribute to the observed biological effects of 3-(Benzyloxy)isothiazole .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzyloxy)isothiazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that 3-(Benzyloxy)isothiazole is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of 3-(Benzyloxy)isothiazole on cellular function have been investigated in both in vitro and in vivo studies, revealing that prolonged exposure can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)isothiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At higher doses, 3-(Benzyloxy)isothiazole can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
3-(Benzyloxy)isothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. The interaction of 3-(Benzyloxy)isothiazole with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(Benzyloxy)isothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction of 3-(Benzyloxy)isothiazole with binding proteins can influence its localization and accumulation within cells, affecting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3-(Benzyloxy)isothiazole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-(Benzyloxy)isothiazole to particular subcellular regions can enhance its interactions with target biomolecules and modulate its biological effects. For example, localization to the nucleus may facilitate interactions with DNA-binding proteins and influence gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)isothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiohydroxylamine with benzyloxy-substituted precursors, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce the benzyloxy group onto the isothiazole ring .
Industrial Production Methods: Industrial production of 3-(Benzyloxy)isothiazole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions: 3-(Benzyloxy)isothiazole undergoes various chemical reactions, including:
Reduction: Reduction of the isothiazole ring can lead to the formation of isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy group or the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolines.
Substitution: Various substituted isothiazoles and benzyloxy derivatives.
類似化合物との比較
Isothiazole: The parent compound without the benzyloxy group.
Benzisothiazole: A similar compound with a fused benzene ring.
Isothiazoline: The reduced form of isothiazole.
Uniqueness: 3-(Benzyloxy)isothiazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug development and materials science .
特性
IUPAC Name |
3-phenylmethoxy-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQNUUPCJHSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457927 | |
| Record name | 3-Benzyloxyisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60666-83-3 | |
| Record name | 3-Benzyloxyisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)


![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)







